molecular formula C11H14N2O2 B14583788 5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole CAS No. 61477-42-7

5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole

Cat. No.: B14583788
CAS No.: 61477-42-7
M. Wt: 206.24 g/mol
InChI Key: VEUSOJQKUGAGDG-UHFFFAOYSA-N
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Description

5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an ethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 4-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydrooxadiazoles. Substitution reactions can result in a variety of functionalized oxadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown its potential as a therapeutic agent for treating certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole
  • 5-Propyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole
  • 5-Butyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole

Uniqueness

5-Ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole stands out due to its specific ethyl and methoxyphenyl substituents, which confer unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

61477-42-7

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-ethyl-3-(4-methoxyphenyl)-2,5-dihydro-1,2,4-oxadiazole

InChI

InChI=1S/C11H14N2O2/c1-3-10-12-11(13-15-10)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,12,13)

InChI Key

VEUSOJQKUGAGDG-UHFFFAOYSA-N

Canonical SMILES

CCC1N=C(NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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